Pentyl 6-bromohexanoate
Description
Contextualization within Halogenated Alkyl Ester Chemistry
Halogenated alkyl esters are a broad class of compounds characterized by the presence of one or more halogen atoms and an ester functional group. nih.gov The reactivity of these compounds is largely dictated by the nature of the halogen and its position relative to the ester. Within this family, ω-bromohexanoate esters, such as pentyl 6-bromohexanoate (B1238239), hold a unique position. The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is crucial for introducing new functional groups and extending the carbon chain.
The ester functionality, on the other hand, can undergo reactions such as hydrolysis to yield the corresponding carboxylic acid or transesterification to form different esters. smolecule.com The interplay between these two functional groups allows for sequential and selective reactions, a highly desirable feature in multistep synthetic sequences. The synthesis of these esters can be achieved through various methods, including the esterification of the corresponding bromo-acid. innospk.com For instance, neopentyl 6-bromohexanoate can be synthesized by reacting 6-bromohexanoyl chloride with 2,2-dimethylpropanol. prepchem.com
Strategic Importance as a C6 Bifunctional Building Block
The term "bifunctional building block" refers to a molecule containing two reactive sites that can participate in separate chemical reactions. uu.nlresearchgate.net this compound exemplifies this concept perfectly, serving as a C6 scaffold. The six-carbon chain provides a specific length that is often targeted in the synthesis of various biologically active molecules and materials.
The strategic importance of this C6 bifunctionality lies in the ability to perform orthogonal chemical transformations. The bromo group can be displaced by a nucleophile without affecting the ester, and conversely, the ester can be modified while leaving the bromo group intact under specific conditions. This allows for the stepwise construction of complex molecular architectures. For example, the bromine can be substituted to introduce a nitrogen-containing group, and the ester can subsequently be hydrolyzed to a carboxylic acid, yielding an amino acid derivative. This step-wise reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of target molecules with high precision. beilstein-journals.orgnih.gov
Overview of Research Trajectories for this compound and Analogous Compounds
Current research involving this compound and its analogs is diverse, spanning several areas of chemical and pharmaceutical sciences.
One significant area of investigation is its use as an intermediate in the synthesis of pharmaceutical compounds. smolecule.cominnospk.com For example, derivatives of ω-bromohexanoate esters have been used in the preparation of carnitine derivatives for metabolic studies and in the development of histone deacetylase (HDAC) inhibitors with potential anti-inflammatory and anti-cancer activities. The pentyl ester, in particular, has been noted for its favorable physicochemical properties for pharmaceutical development, including enhanced membrane penetration. smolecule.com
In the field of material science, these compounds are explored for their potential use in polymer chemistry. smolecule.com The ability to introduce different functionalities at either end of the C6 chain makes them suitable monomers for the synthesis of specialized polymers with tailored properties.
Furthermore, research continues to explore the synthetic utility of these building blocks in novel organic transformations. This includes their use in alkylation reactions and in the development of new catalytic methods for C-C and C-heteroatom bond formation. organic-chemistry.org The versatility of ω-bromohexanoate esters ensures their continued relevance in the ongoing quest for new molecules with unique properties and functions.
Structure
3D Structure
Properties
CAS No. |
41049-09-6 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
pentyl 6-bromohexanoate |
InChI |
InChI=1S/C11H21BrO2/c1-2-3-7-10-14-11(13)8-5-4-6-9-12/h2-10H2,1H3 |
InChI Key |
AGJXXGYCXKVSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 6 Bromohexanoate
Esterification Pathways from 6-Bromohexanoic Acid and Pentanol (B124592) Derivatives
The most direct and common approach to Pentyl 6-bromohexanoate (B1238239) involves the esterification of 6-bromohexanoic acid with a suitable pentanol derivative. This strategy leverages the reactivity of the carboxylic acid and alcohol functional groups to form the desired ester bond.
Direct Esterification Protocols
Direct esterification, often referred to as Fischer esterification, is a well-established method for synthesizing esters. openstax.org This reaction typically involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. openstax.orgsmolecule.com In the context of Pentyl 6-bromohexanoate synthesis, 6-bromohexanoic acid is reacted with pentanol, usually under reflux conditions with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the ester and water. openstax.orgsmolecule.com To drive the equilibrium towards the product side, water is often removed as it is formed, for instance, by azeotropic distillation.
Key parameters for successful direct esterification include the choice of catalyst, reaction temperature, and the molar ratio of reactants. While effective, this method can sometimes be limited by the reversible nature of the reaction and the potential for side reactions, especially at elevated temperatures.
Transesterification Approaches
Transesterification offers an alternative route to this compound, particularly when starting from a different ester of 6-bromohexanoic acid. This process involves the exchange of the alcohol moiety of an ester with another alcohol. For instance, methyl 6-bromohexanoate or ethyl 6-bromohexanoate could be reacted with pentanol in the presence of an acid or base catalyst to yield this compound and the corresponding methanol (B129727) or ethanol. smolecule.com
Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent. However, care must be taken to avoid saponification (hydrolysis of the ester) if water is present. The choice between direct esterification and transesterification often depends on the availability and cost of the starting materials.
Catalytic Systems in Ester Synthesis
The efficiency of esterification reactions is heavily reliant on the catalytic system employed. While traditional mineral acids like sulfuric acid are widely used, they can lead to purification challenges and potential side reactions. This has prompted research into alternative, more benign, and recyclable catalytic systems.
Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and functionalized silicas or polymers, have shown promise in esterification reactions. researchgate.netresearchgate.net These catalysts offer advantages in terms of ease of separation from the reaction mixture, reduced corrosion, and the potential for continuous flow processes. researchgate.net For example, a second-generation m-phenolsulfonic acid-formaldehyde resin has demonstrated high catalytic activity in the esterification of various carboxylic acids, including those structurally similar to 6-bromohexanoic acid. researchgate.net Similarly, superacidic porous polymers have been developed and tested for the esterification of 6-bromohexanoic acid with methanol, indicating their potential applicability to other alcohols like pentanol. researchgate.net
Table 1: Comparison of Esterification Methodologies for this compound
| Methodology | Reactants | Catalyst | Key Features |
| Direct Esterification | 6-Bromohexanoic Acid + Pentanol | Sulfuric Acid, p-Toluenesulfonic Acid | Reversible reaction; water removal often required. smolecule.com |
| Transesterification | Methyl/Ethyl 6-bromohexanoate + Pentanol | Acid or Base | Equilibrium-driven; useful for converting existing esters. smolecule.com |
| Heterogeneous Catalysis | 6-Bromohexanoic Acid + Pentanol | Solid Acid Catalysts (e.g., Resins, Functionalized Polymers) | Easier catalyst separation; potential for continuous flow. researchgate.netresearchgate.net |
Alternative Synthetic Routes to the 6-Bromohexanoate Scaffold
Beyond direct esterification, alternative strategies focus on constructing the 6-bromohexanoate backbone itself, followed by esterification or by directly forming the ester in the final step.
Bromination of Hexanoic Acid Derivatives
This approach involves introducing the bromine atom at the 6-position of a hexanoic acid derivative. One common method is the radical bromination of hexanoic acid itself. ontosight.ai However, achieving regioselectivity at the terminal position can be challenging. A more controlled approach involves the bromination of a precursor where the 6-position is activated or where other positions are blocked.
A notable method starts from 6-hydroxyhexanoic acid. Direct bromination of the hydroxyl group using reagents like phosphorus tribromide (PBr₃) is often inefficient. Therefore, the carboxylic acid is typically protected as an ester first. The resulting 6-hydroxyhexanoate (B1236181) ester can then be more effectively brominated at the hydroxyl group to give the corresponding 6-bromohexanoate ester.
Ring-Opening Reactions Yielding Brominated Hexanoates
Ring-opening reactions of cyclic precursors provide a powerful and often high-yielding route to functionalized linear molecules. For the synthesis of the 6-bromohexanoate scaffold, ε-caprolactone is an excellent starting material.
The most common method involves the ring-opening of ε-caprolactone with hydrogen bromide (HBr). chemicalbook.comgoogle.com This reaction can be performed using dry HBr gas in an organic solvent, leading to the formation of 6-bromohexanoic acid with high purity and yield. chemicalbook.com The resulting 6-bromohexanoic acid can then be esterified with pentanol as described previously. Variations of this method include using aqueous HBr or a mixture of HBr and sulfuric acid, which can facilitate a one-pot synthesis where ring-opening is immediately followed by esterification. Another reagent that can be used for the ring-opening of ε-caprolactone is boron tribromide (BBr₃).
This ring-opening strategy is particularly advantageous due to the commercial availability of ε-caprolactone and the high efficiency of the ring-opening step.
Table 2: Alternative Synthetic Routes to the 6-Bromohexanoate Scaffold
| Methodology | Starting Material | Key Reagents | Intermediate/Product | Key Features |
| Bromination | Hexanoic Acid Derivative | Brominating Agent (e.g., NBS, Br₂) | 6-Bromohexanoic Acid/Ester | Regioselectivity can be a challenge. ontosight.ai |
| Ring-Opening | ε-Caprolactone | Hydrogen Bromide (HBr), Boron Tribromide (BBr₃) | 6-Bromohexanoic Acid | High yield and purity of the intermediate carboxylic acid. chemicalbook.comgoogle.com |
Optimization of Reaction Conditions and Yield
The synthesis of this compound, typically achieved through methods like the Fischer esterification of 6-bromohexanoic acid with pentanol, is highly dependent on the reaction conditions. smolecule.commasterorganicchemistry.comkhanacademy.org Optimizing parameters such as solvent, temperature, and catalyst system is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence the efficiency of esterification and related functionalization reactions. In the context of synthesizing bromohexanoate derivatives, various solvents have been studied. For instance, in nickel-catalyzed coupling reactions for the functionalization of bromohexanoates, the solvent's dielectric constant plays a critical role. Dichloroethane (DCE), with a moderate dielectric constant, has been shown to be more effective than solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF). smolecule.com In DCE, the nickel catalyst is believed to adopt a tetrahedral geometry that facilitates the crucial oxidative addition step of the catalytic cycle. smolecule.com
Interestingly, some modern catalytic systems are designed to work under solvent-free conditions. Research on esterification using a chitosan-supported ionic liquid catalyst demonstrated that the reaction proceeds efficiently without any solvent. nih.gov In a study comparing various solvents like water, chloroform, and acetonitrile (B52724) for a model esterification reaction, negligible yields were obtained. nih.gov However, the reaction proceeded effectively in the absence of a solvent when using the specialized catalyst, highlighting a green and efficient alternative to traditional solvent-based methods. nih.govrsc.org This approach not only simplifies product work-up but also aligns with principles of sustainable chemistry by reducing volatile organic compound (VOC) emissions.
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Catalyst System |
|---|---|---|---|---|
| Dichloroethane (DCE) | 10.4 | 78 | 6 | Nickel-Catalyzed Coupling |
| Tetrahydrofuran (THF) | 7.5 | 45 | 12 | Nickel-Catalyzed Coupling |
| Dimethylformamide (DMF) | 36.7 | 62 | 8 | Nickel-Catalyzed Coupling |
| Solvent-free | N/A | 96 | 0.5 | Chitosan-IL6 |
This table presents data on the effect of different solvents on the yield and reaction time for reactions involving bromohexanoate derivatives, based on findings from different catalytic systems. smolecule.comnih.gov
Temperature and Pressure Influence on Product Distribution
Temperature is a critical parameter in the synthesis of this compound, directly affecting reaction rates and the potential for side reactions. For palladium-catalyzed cross-coupling reactions used to functionalize analogous tert-butyl esters, a temperature of 80°C has been shown to produce yields greater than 85%. smolecule.com In another synthetic context involving the alkylation of an indole (B1671886) derivative with ethyl-6-bromohexanoate, the reaction was conducted by heating at 90-100°C in DMF for 15 hours. ajol.info
Higher temperatures are also employed. For example, the synthesis of an indolium salt using 6-bromohexanoic acid was performed in chlorobenzene (B131634) at 110°C for 12 hours. sciforum.net Microwave-assisted synthesis, which can rapidly increase temperature, has also been explored for related heterocyclic salts, with temperature studies ranging from 120–150°C. mdpi.com It was noted in these studies that temperatures exceeding 150°C led to decomposition. mdpi.com For standard acid-catalyzed esterification of 6-bromohexanoic acid with ethanol, the reaction is typically run at the reflux temperature of the alcohol, which is 78°C for ethanol.
Specific studies detailing the influence of pressure on the distribution of products for the synthesis of this compound are not extensively reported in the literature. Most syntheses are performed at atmospheric pressure.
Catalyst Selection and Loading Studies
The choice of catalyst is fundamental to the successful synthesis of this compound. For the classic Fischer esterification, strong protic acids such as sulfuric acid (H₂SO₄) are commonly used. smolecule.com
In more advanced synthetic applications, such as cross-coupling reactions to functionalize the ester, palladium catalysts have proven highly effective. A comparative analysis showed that Pd(OAc)₂ (palladium(II) acetate), when used with a 1,10-Phenanthroline ligand, gave a 98% yield, significantly outperforming other catalysts like PdCl₂ (palladium(II) chloride) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). smolecule.com
Recent advancements have focused on developing reusable, heterogeneous catalysts. A notable example is a chitosan-supported ionic liquid (Chitosan-IL₆), which has been used for the efficient esterification of carboxylic acids. rsc.orgresearchgate.net Optimal results, with yields up to 96%, were achieved with a catalyst loading of just 10 mg for a 1 mmol scale reaction, conducted at room temperature for 30 minutes. nih.govrsc.org This catalyst demonstrates excellent reusability, maintaining high activity for up to 10 cycles. rsc.orgresearchgate.net For Friedel–Crafts reactions involving bromoalkylation, trifluoromethanesulfonic (triflic) acid has been identified as a particularly potent catalyst, with a loading of 1.1–1.2 equivalents relative to the alcohol reagent being optimal. acs.org
| Catalyst | Ligand/Support | Yield (%) | Conditions | Reaction Type |
|---|---|---|---|---|
| Pd(OAc)₂ | 1,10-Phenanthroline | 98 | Base-free | Palladium-Catalyzed Coupling |
| PdCl₂ | None | 21 | Base-free | Palladium-Catalyzed Coupling |
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | 46 | Base-free | Palladium-Catalyzed Coupling |
| Chitosan-IL6 | Chitosan | 96 | RT, 30 min, Solvent-free | Esterification |
| Sulfuric Acid | None | >95 | Reflux, 4h | Fischer Esterification |
This table compares the performance of various catalysts in the synthesis and functionalization of bromohexanoate esters. smolecule.comnih.gov
Mechanistic Investigations of Pentyl 6 Bromohexanoate Reactivity
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution is a fundamental reaction class for alkyl halides, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The pathway taken is largely dictated by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comlibretexts.org
Studies on Alkyl Halide Reactivity at the C6 Position
Pentyl 6-bromohexanoate (B1238239) is classified as a primary (1°) alkyl bromide because the carbon atom bonded to the bromine is only attached to one other carbon atom. This structural feature is the single most important factor in determining its nucleophilic substitution mechanism. chemistry.coach Primary alkyl halides strongly favor the SN2 pathway due to two main factors:
Steric Hindrance: The electrophilic C6 carbon is relatively unhindered, allowing for easy backside attack by a nucleophile, which is characteristic of the SN2 mechanism. msu.eduulethbridge.ca
Carbocation Instability: The alternative SN1 mechanism would require the formation of a primary carbocation intermediate. Primary carbocations are highly unstable and their formation is energetically unfavorable, thus making the SN1 pathway extremely slow for primary substrates. masterorganicchemistry.combyjus.com
The rate of SN2 reactions is highly sensitive to the substitution pattern of the alkyl halide. As steric bulk increases around the reaction center, the rate of reaction decreases dramatically. msu.edu This is illustrated by comparing the relative reaction rates of various alkyl bromides in SN2 reactions.
| Substrate | Substrate Type | Relative Rate of SN2 Reaction |
|---|---|---|
| CH₃Br | Methyl | 100 |
| CH₃CH₂Br | Primary | 1.31 |
| CH₃CH₂CH₂Br | Primary | 0.81 |
| (CH₃)₂CHBr | Secondary | 0.015 |
| (CH₃)₃CBr | Tertiary | 0.004 |
Data adapted from studies on SN2 reactions with alkyl bromides. ulethbridge.ca The data illustrates the strong preference for less sterically hindered substrates.
Based on this trend, pentyl 6-bromohexanoate is expected to react readily via the SN2 mechanism, similar to other straight-chain primary alkyl bromides.
Influence of Ester Group on Reaction Kinetics and Selectivity
The pentyl ester group is located five carbon atoms away from the C-Br bond. Due to this distance, its direct electronic influence on the reaction at C6 is minimal. The inductive electron-withdrawing effect of the ester carbonyl group dissipates quickly along the sigma bond framework and has a negligible impact on the electrophilicity of the C6 carbon. dalalinstitute.com
The primary influence of the ester group is more subtle. While the long, flexible alkyl chain prevents significant steric hindrance at the reaction center, the ester functionality introduces the possibility of a competing intramolecular reaction. msu.edudalalinstitute.com Under certain conditions, particularly with nucleophiles that can also act as bases, the molecule could potentially cyclize to form a lactone (a cyclic ester), though this is more common in shorter-chain halo-esters. The main reaction pathway remains intermolecular substitution at the C-Br bond.
Radical Reactions Involving the Bromine Functionality
Beyond ionic pathways, the C-Br bond in this compound can undergo homolytic cleavage to form a carbon-centered radical. This pathway is mechanistically distinct from nucleophilic substitution and is typically employed in polymer synthesis and other specific organic transformations.
Initiation and Propagation Mechanisms
Radical chain reactions proceed through three main stages: initiation, propagation, and termination. uci.edulibretexts.org
Initiation: This step involves the initial creation of a radical. For this compound, the relatively weak C-Br bond can be cleaved homolytically (each atom retaining one electron) using energy from light (photolysis) or heat. libretexts.orgsavemyexams.com More commonly, radical initiators are used. A modern and efficient method involves transition metal catalysis, such as copper-catalyzed single-electron transfer (SET). In this process, a Cu(I) complex transfers an electron to the C-Br bond, causing it to fragment into a bromide anion and the desired primary alkyl radical. smolecule.com
Propagation: Once formed, the reactive hexanoate-centered radical can react with a stable molecule to generate a new radical, continuing the chain. lumenlearning.com A key application is in Atom Transfer Radical Polymerization (ATRP), where the alkyl radical adds to a monomer (e.g., styrene (B11656) or an acrylate). The resulting monomer radical can then abstract a bromine atom from a Cu(II)Br complex, regenerating the Cu(I) catalyst and forming a new alkyl bromide, which can propagate the polymer chain. nih.gov Another propagation step could involve the radical abstracting a hydrogen atom from a suitable donor molecule. ucl.ac.ukucl.ac.uk
Comparison with Ionic Reaction Pathways
Radical and ionic pathways represent fundamentally different modes of bond cleavage and formation, leading to different reactivity patterns and product outcomes. While ionic substitutions are the default pathway for simple substitutions, radical reactions provide a powerful alternative for constructing different types of chemical bonds. smolecule.comnih.gov
Research into copper-catalyzed reactions of bromohexanoate derivatives has shown that radical pathways can be highly efficient. For example, photoredox catalysis using a copper catalyst and blue LED light can achieve high yields in radical alkylation reactions at ambient temperatures. smolecule.com
| Feature | Ionic Pathway (SN2) | Radical Pathway |
|---|---|---|
| Initiation | No specific initiator; reaction between nucleophile and substrate | Light (hν), heat (Δ), or chemical initiator (e.g., peroxides, Cu(I) catalyst) uci.edusavemyexams.com |
| Bond Cleavage | Heterolytic (uneven electron distribution) | Homolytic (even electron distribution) libretexts.org |
| Key Intermediate | Pentacoordinate transition state masterorganicchemistry.com | Neutral primary alkyl radical uci.edu |
| Solvent Effects | Favored by polar aprotic solvents (e.g., DMF, DMSO) | Less sensitive to solvent polarity nih.govrsc.org |
| Attacking Species | Nucleophile (electron-rich) | Radical (electron-unpaired) |
A comparative summary of the key mechanistic differences between the ionic and radical reactions of this compound.
Applications of Pentyl 6 Bromohexanoate As a Versatile Synthetic Intermediate
Construction of Complex Organic Molecules
The dual reactivity of Pentyl 6-bromohexanoate (B1238239) allows chemists to use it as a linchpin in multi-step syntheses. The bromo-functional end of the molecule provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, enabling the extension of carbon chains and the introduction of new functional groups.
The primary application of Pentyl 6-bromohexanoate in this context is as an alkylating agent. The electrophilic carbon atom attached to the bromine is susceptible to attack by a variety of nucleophiles, including carboxylates. This reaction, a form of nucleophilic substitution, provides a straightforward route to the synthesis of more complex diesters.
For instance, the reaction of this compound with the salt of a carboxylic acid (R-COO⁻) results in the displacement of the bromide ion and the formation of a new ester linkage. This method is highly effective for creating unsymmetrical diesters, where the two ester groups are different. A similar compound, Benzyl 6-bromohexanoate, has been used to alkylate complex benzoic acid derivatives to produce advanced esters for materials science research. whiterose.ac.uk The general scheme for such a reaction is presented below.
Reaction Scheme: Synthesis of Diesters
This strategy is valuable for synthesizing plasticizers, lubricants, and precursors for polymers where specific ester functionalities are required at defined positions within a molecule. The reaction conditions can be tailored to accommodate a wide variety of carboxylates, from simple aliphatic acids to complex aromatic systems.
The structure of this compound is also suitable for conversion into unsaturated systems like alkenes and alkynes.
Alkene Synthesis: Alkenes are typically formed from alkyl halides via an elimination reaction. mgscience.ac.inyoutube.com Treating this compound with a strong, non-nucleophilic base promotes a β-elimination (E2) reaction. iitk.ac.in In this process, the base removes a proton from the carbon adjacent (beta) to the carbon bearing the bromine, and the bromide ion is expelled simultaneously, resulting in the formation of a double bond. The primary product of this reaction is Pentyl hex-5-enoate.
The choice of base is critical to favor elimination over substitution. Bulky bases like potassium tert-butoxide are often used to minimize the competing SN2 reaction. masterorganicchemistry.com According to Zaitsev's rule, elimination reactions tend to form the most substituted (and therefore most stable) alkene; however, in this case, only one elimination product is possible. masterorganicchemistry.com Another documented route to form a similar unsaturated acid involves converting a 6-bromohexanoic acid ester into a triphenylphosphonium salt and subsequently reacting it with an aldehyde via the Wittig reaction. google.com
Alkyne Synthesis: To introduce an alkyne functionality, a two-step sequence is typically employed. First, this compound undergoes an elimination reaction to form Pentyl hex-5-enoate. This alkene can then be halogenated, for example with bromine (Br₂), to yield a vicinal dibromide. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, induces a double dehydrohalogenation to form the alkyne, Pentyl hex-5-ynoate.
Alternatively, and more directly, the bromide can be substituted by an acetylide anion (such as sodium acetylide, HC≡CNa) in an SN2 reaction. masterorganicchemistry.comyoutube.com This powerful carbon-carbon bond-forming reaction directly attaches the alkyne group, yielding Pentyl oct-7-ynoate.
| Transformation | Reagents & Conditions | Product |
| Alkene Synthesis (Elimination) | Potassium tert-butoxide (t-BuOK), heat | Pentyl hex-5-enoate |
| Alkyne Synthesis (via Substitution) | Sodium acetylide (HC≡CNa), DMF | Pentyl oct-7-ynoate |
This table presents illustrative examples of synthetic transformations.
The linear six-carbon chain of this compound makes it a useful precursor for forming cyclic structures, including heterocycles, which are core components of many pharmaceuticals and biologically active compounds. researchgate.net While direct intramolecular cyclization is challenging due to the ester's stability, it serves as an excellent starting point for intermolecular reactions that lead to cyclization.
In a typical strategy, this compound is used to alkylate a molecule containing two nucleophilic sites. For example, reacting it with a molecule containing both an amine and a thiol group can lead to the formation of a large heterocyclic ring in a subsequent step. Transition-metal-catalyzed reactions are particularly powerful for constructing medium-to-large rings, a process that is often thermodynamically challenging. nih.gov For example, a palladium-catalyzed reaction could be envisioned where the bromo-end of the molecule is coupled with an amine in an intramolecular fashion to form a large lactam (a cyclic amide) after modification of the ester group. nih.gov
Research into the synthesis of cyclic hydroxamic acids has shown that N-substituted carbamates derived from bromoesters can undergo intramolecular cyclization to form piperidine (B6355638) and azepane derivatives, which are seven-membered rings. nih.gov This demonstrates the utility of the bromo-ester scaffold in building complex heterocyclic systems.
Derivatization for Functional Material Science Research
The distinct functionalities of this compound make it an attractive precursor for the synthesis of advanced functional materials, including liquid crystals and specialized polymers.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. wikipedia.orgcolorado.edu The design of molecules that form liquid crystal phases (mesogens) often requires a rigid core and one or more flexible alkyl chains. arkat-usa.org this compound is an ideal starting material for synthesizing such molecules.
The synthetic utility lies in its bifunctional nature. The terminal bromine can be substituted by a mesogenic (rigid core) unit, often a phenol-containing structure, via a Williamson ether synthesis. In this reaction, the phenoxide ion acts as a nucleophile, displacing the bromide and attaching the entire pentyl hexanoate (B1226103) chain to the rigid core. The -(CH₂)₅-COO-C₅H₁₁ portion then acts as a flexible tail, which is crucial for the formation of many liquid crystal phases, such as the nematic and smectic phases. wikipedia.org
Researchers have synthesized a variety of liquid crystals using long-chain bromoesters. tandfonline.comrug.nl For example, ethyl 6-bromohexanoate has been reacted with substituted phenols to create complex mesogenic molecules. mdpi.com The pentyl ester group in this compound provides a sufficiently long and flexible chain to help induce and stabilize these mesophases.
| Precursor Component | Role in Liquid Crystal Synthesis | Example Reaction |
| This compound | Provides a flexible alkyl spacer and tail. | Williamson Ether Synthesis with a phenolic rigid core. |
| Aromatic Phenol | Forms the rigid mesogenic core of the molecule. | Reacts as a nucleophile (phenoxide) to displace the bromine. |
The terminal bromine atom in this compound serves as an excellent initiation site for modern controlled polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). acs.org ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers and star polymers. cmu.edu
In this context, this compound acts as an ATRP initiator. researchgate.net A transition metal complex, typically copper-based, reversibly activates the carbon-bromine bond, generating a radical that initiates the polymerization of a monomer (e.g., styrene (B11656) or methyl methacrylate). acs.org Because the pentyl ester group is retained at the beginning of every polymer chain, this method allows for the precise placement of this functionality. This can influence the final properties of the polymer, such as its solubility, thermal behavior, and self-assembly characteristics.
Furthermore, the ester group itself can be a site for post-polymerization modification. researchgate.netmdpi.com After the polymer has been formed, the ester can be hydrolyzed to a carboxylic acid or reacted with amines to form amides, creating a library of functional polymers from a single precursor polymer. google.comacs.org This approach is a cornerstone of modern macromolecular design, enabling the creation of tailored materials for a wide range of applications. nih.gov
Conjugation in Biomolecular and Pharmaceutical Research
The ability to introduce a six-carbon linker with a reactive handle makes this compound an important intermediate for synthesizing bioconjugates and pharmaceutically relevant molecules. The terminal bromine allows for attachment to various scaffolds, while the ester can be hydrolyzed to a carboxylic acid for linking to biomolecules like proteins or for improving water solubility.
Phosphocholine (B91661) (PC) is a critical antigenic determinant on the surface of many pathogenic microorganisms, including Streptococcus pneumoniae. hmdb.canih.gov Synthesizing PC-containing haptens that can be conjugated to carrier proteins is a key strategy for developing vaccines that elicit a protective antibody response. hmdb.canih.gov
The bromohexanoate structure is integral to the synthesis of the hapten p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate (EPC). hmdb.canih.gov In a documented synthesis, ethyl 6-bromohexanoate is reacted with phosphorylcholine (B1220837) chloride calcium salt. hmdb.canih.gov This reaction attaches the phosphocholine headgroup to the six-carbon spacer via nucleophilic substitution of the bromine atom. The resulting intermediate, 6-(O-phosphocholine)hydroxyhexanoate, can then be elaborated into various PC analogues designed for conjugation to immunogenic carriers. hmdb.canih.gov This method provides a more streamlined synthesis compared to earlier, multi-step procedures. hmdb.canih.gov The final EPC conjugate has been shown to successfully elicit a PC-specific antibody response, highlighting the importance of the bromohexanoate linker in presenting the hapten effectively. hmdb.canih.gov
| Reaction Stage | Key Reagents | Role of Bromohexanoate Moiety | Outcome |
| Phosphocholine Attachment | Ethyl 6-bromohexanoate, Phosphorylcholine chloride calcium salt | Provides the C6 alkyl spacer and the reactive bromide for substitution. | Formation of ethyl 6-(O-phosphocholine)hydroxyhexanoate. |
| Hapten Activation | p-Nitrophenyl trifluoroacetate | The hexanoate backbone links the PC headgroup to the activatable ester. | Synthesis of p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate (EPC). hmdb.ca |
| Carrier Conjugation | EPC, Keyhole limpet hemocyanin (KLH) | The spacer connects the immunogenic PC epitope to the carrier protein. | Formation of an immunogenic conjugate for vaccine research. hmdb.canih.gov |
Quaternary ammonium (B1175870) compounds (QACs) are a class of molecules with a permanently charged nitrogen atom, known for their antimicrobial properties. researchgate.net The synthesis of novel QACs and their incorporation into polymers is an active area of research. Polyaspartate, a biodegradable polymer, can be functionalized with QACs to create new materials with potential biomedical applications. acs.orgsigmaaldrich.comnih.gov
The synthesis of these derivatives often begins with a Menschutkin reaction, where a tertiary amine is alkylated by an alkyl halide. researchgate.netcymitquimica.com 6-Bromohexanoic acid is used to first synthesize quaternary ammonium salts that also possess a carboxylic acid functional group. acs.orgsigmaaldrich.com For example, reacting 6-bromohexanoic acid with tertiary amines like pyridine (B92270) or N,N-dimethylbenzylamine yields compounds such as 1-(carboxypentyl) pyridinium (B92312) bromide. acs.orgsigmaaldrich.com These functionalized QACs are then chemically grafted onto sodium polyaspartate macromolecules, resulting in novel polyaspartate derivatives with antimicrobial and potential anticancer activities. acs.orgsigmaaldrich.com this compound serves as a suitable precursor for similar reactions, with the pentyl ester group potentially being hydrolyzed before or after the quaternization step to provide the necessary carboxylic acid handle for polymer grafting. acs.orgsigmaaldrich.com
| Tertiary Amine | Alkylating Agent | Quaternary Ammonium Salt Product | Application |
| Pyridine | 6-Bromohexanoic acid | 1-(carboxypentyl) pyridinium bromide | Grafting onto polyaspartate acs.orgsigmaaldrich.com |
| N,N-dimethylbenzylamine | 6-Bromohexanoic acid | 1-(carboxypentyl) benzalkonium bromide | Grafting onto polyaspartate acs.orgsigmaaldrich.com |
| Quinoline | 6-Bromohexanoic acid | 1-(carboxypentyl) quinolinium bromide | Grafting onto polyaspartate acs.orgsigmaaldrich.com |
Indocyanine dyes, such as the Cy dye family (e.g., Cy5), are essential fluorescent labels for biomolecules due to their strong absorption and emission in the near-infrared (NIR) region. nih.gov To be useful as spectroscopic probes, these dyes must be functionalized with a reactive group, typically a carboxylic acid, that allows for covalent attachment to proteins or nucleic acids. Current time information in Bangalore, IN.
This compound, or its parent acid, is a key reagent for introducing this functionality. The synthesis of a functionalized dye involves the alkylation of a heterocyclic precursor, such as 2,3,3-trimethyl-3H-indole or 2-methylbenzothiazole, with 6-bromohexanoic acid. nih.govCurrent time information in Bangalore, IN.nih.gov This reaction attaches a 5-carboxypentyl group to the nitrogen atom of the heterocycle, forming a key indolium or benzothiazolium salt intermediate. nih.govCurrent time information in Bangalore, IN.nih.gov This intermediate is then condensed with other components to build the full polymethine structure of the cyanine (B1664457) dye. nih.govnih.gov The resulting dye contains a six-carbon linker arm terminating in a carboxylic acid, which can be activated (e.g., as an N-hydroxysuccinimide ester) for labeling biomolecules. Current time information in Bangalore, IN.
| Heterocyclic Precursor | Alkylating Agent | Key Intermediate | Final Dye Type |
| 2,3,3-trimethyl-3H-indole | 6-Bromohexanoic acid | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide Current time information in Bangalore, IN. | Symmetrical/Asymmetrical Indocyanine (Cy5 type) Current time information in Bangalore, IN.nih.gov |
| 2-methylbenzothiazole | 6-Bromohexanoic acid | 3-(5-carboxypentyl)-2-methylbenzo[d]thiazol-3-ium bromide nih.gov | Asymmetrical Thiazole Cyanine nih.gov |
| Potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate | 6-Bromohexanoic acid | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide nih.gov | Water-soluble Sulfo-Indocyanine nih.gov |
L-Carnitine plays an indispensable role in cellular energy metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation. researchgate.net Acylcarnitines, which are esters of carnitine, are crucial intermediates in this process and serve as important biomarkers for investigating metabolic pathways and diagnosing inborn errors of metabolism. cas.czresearchgate.nethmdb.ca The synthesis of specific acylcarnitine derivatives is therefore essential for research, including carnitine transporter studies. acs.org
Ethyl 6-bromohexanoate has been explicitly used in the preparation of various carnitine derivatives for such studies. acs.org The synthesis involves the esterification of L-carnitine with an activated form of the fatty acid or alkylation with a suitable precursor. In this context, the bromohexanoate ester acts as an alkylating agent or a precursor to the corresponding acyl group. This allows for the creation of specific, non-natural acylcarnitines that can be used as standards or probes to study the function and specificity of carnitine-dependent enzymes like carnitine palmitoyltransferase I (CPT I). The study of these synthetic derivatives helps to elucidate the complex mechanisms of fatty acid partitioning and mitochondrial import.
| Research Area | Synthetic Precursor | Target Molecule Class | Application |
| Carnitine Transporter Studies | Ethyl 6-bromohexanoate | Carnitine Derivatives | Probing carnitine transport mechanisms acs.org |
| Metabolic Pathway Analysis | Carboxylic Acids / Acid Chlorides | Acyl-L-carnitines | Analytical standards for LC/MS/MS analysis of metabolic disorders researchgate.net |
| Enzyme Inhibition Studies | Bromoacetyl-L-carnitine | Modified Carnitine Analogues | Active site mapping of carnitine acetyltransferase nih.gov |
Alkaloids are a diverse group of naturally occurring chemical compounds that possess a wide range of physiological and pharmaceutical activities. The chemical synthesis and modification of alkaloids are crucial for drug discovery and for studying their mechanism of action. This compound, as a source of a functionalized six-carbon chain, is a useful building block in this field.
Research has shown that 6-bromohexanoic acid can be converted into more complex side-chain precursors for use in total synthesis. For example, in a synthetic route toward the Prosopis alkaloid (±)-cassine, 6-bromohexanoic acid was first converted in two steps to 2-(5-bromopentyl)-2-methyl- sigmaaldrich.comdithiolane. This protected keto-alkyl bromide was then used to introduce the characteristic side chain of the target alkaloid. In other work, ethyl 6-bromohexanoate was reacted with triphenylphosphine (B44618) to generate a phosphonium (B103445) ylide, which was subsequently used in a Wittig reaction to synthesize a piperine-like alkaloid derivative. These examples demonstrate the utility of the bromohexanoate structure in providing a carbon framework that can be elaborated into the complex side chains found in many alkaloids.
| Synthetic Strategy | Bromohexanoate Derivative Used | Target Alkaloid Family/Derivative | Role of Intermediate |
| Side-chain introduction via lithiated species | 2-(5-bromopentyl)-2-methyl- sigmaaldrich.comdithiolane (from 6-bromohexanoic acid) | Cassia and Prosopis Alkaloids (e.g., cassine) | Provides the protected keto-alkyl side chain for the alkaloid core. |
| Wittig Olefination | Ethoxycarbonylpentyl-triphenyl-phosphonium bromide (from ethyl 6-bromohexanoate) | Piperine-like amides | Forms a carbon-carbon double bond to build the alkaloid backbone. |
| N-Alkylation | 2-(5-Bromopentyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide | Norgalanthamine derivative | Introduces a functionalized pentyl chain onto the alkaloid nitrogen. |
Role in Organometallic Chemistry and Catalysis Research
The unique structure of this compound makes it a versatile substrate and precursor in various organometallic reactions and for the synthesis of catalytic materials. Its utility spans across cross-coupling methodologies, the formation of ligands for nanoparticles, and reactions with specific organometallic reagents.
Substrate in Cross-Coupling Methodologies (e.g., Fe-Catalyzed C-C Coupling)
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. While palladium-catalyzed reactions have been extensively studied, there is a growing interest in using more earth-abundant and sustainable metals like iron. researchgate.net
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-based methods. researchgate.netnih.gov These reactions are particularly useful for C(sp²)-C(sp³) bond formation. nih.gov this compound, as an alkyl halide, can participate in such reactions. For instance, iron salts like FeCl₃ can catalyze the coupling between Grignard reagents and organic halides. organic-chemistry.org Specifically, α-bromoalkanoates have been successfully coupled with aryl Grignard reagents in the presence of an iron catalyst and a chiral bisphosphine ligand, yielding α-arylalkanoic acid derivatives. nih.gov This suggests the potential for similar reactivity with ω-bromo esters like this compound. The mechanism of these iron-catalyzed reactions is thought to involve the formation of an alkyl radical intermediate. nih.gov
The table below summarizes the key aspects of iron-catalyzed cross-coupling reactions relevant to substrates like this compound.
| Catalyst System | Reactants | Product Type | Key Features |
| Iron salt (e.g., FeCl₃, Fe(acac)₃) and optional ligand | Alkyl halide (e.g., this compound) and Grignard reagent | Alkylated or arylated esters | Low cost, environmentally benign, good for C(sp²)-C(sp³) coupling. researchgate.netnih.gov |
It is important to note that while the general principles of iron-catalyzed cross-coupling are established for bromoalkanoates, specific studies detailing the use of this compound in this context are not extensively documented in the provided search results. However, the reactivity of similar bromo esters provides a strong indication of its potential as a substrate in these methodologies. nih.gov
Precursor for Ligands in Catalytic Nanoparticles
The functional groups of this compound make it a suitable precursor for synthesizing ligands used to stabilize and functionalize catalytic nanoparticles. The terminal bromine atom allows for nucleophilic substitution, enabling the attachment of thiol or other coordinating groups, while the ester functionality can be retained or modified to tune the ligand's properties.
For example, ω-carboxy-S-alkanethiosulfates have been used as ligand precursors for water-soluble palladium nanoparticles. mdpi.com The synthesis involves the reaction of a bromoalkanoic acid with sodium thiosulfate. A similar approach could be envisioned starting from this compound, where the ester is first hydrolyzed to the corresponding carboxylic acid. These functionalized nanoparticles have shown catalytic activity in various reactions, including oxidation and C-C coupling reactions in water. mdpi.comnih.gov The nature of the ligand, such as the presence of a carboxylate group, can influence the catalytic selectivity. nih.govresearchgate.net
The use of organic ligands is crucial for stabilizing metal nanoparticles, preventing their aggregation, and modulating their catalytic activity and selectivity. mdpi.comcsic.es The organometallic approach, which involves the decomposition of an organometallic precursor in the presence of a ligand, allows for the synthesis of nanoparticles with clean surfaces and controlled sizes. academie-sciences.fr N-heterocyclic carbenes (NHCs) are another class of effective stabilizing ligands for metallic nanoparticles. csic.es While not directly synthesized from this compound, the principles of ligand design and their impact on nanoparticle catalysis are relevant.
The following table outlines the role of ester-containing bromoalkanes as precursors for nanoparticle ligands.
| Nanoparticle Type | Ligand Precursor Derived From | Resulting Ligand Functionality | Application |
| Palladium Nanoparticles | ω-bromoalkanoic acid esters | Thiolate, Carboxylate | Catalysis in aqueous media (e.g., oxidation, C-C coupling). mdpi.commdpi.comnih.gov |
Reactions with Stannylpotassium Reagents for Alkylstannane Synthesis
Alkylstannanes are important reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. The synthesis of alkylstannanes can be achieved through various methods, including the reaction of alkyl halides with organotin reagents. organic-chemistry.orgorganic-chemistry.org
This compound, being an alkyl bromide, can serve as a substrate for the synthesis of the corresponding alkylstannane. The reaction would involve the nucleophilic substitution of the bromide by a stannyl (B1234572) anion, such as one derived from a stannylpotassium reagent. While the direct reaction of this compound with stannylpotassium is not explicitly detailed in the provided search results, the general reactivity of alkyl bromides with organotin nucleophiles supports this possibility. For instance, a transition-metal-free stannylation reaction of alkyl bromides with hexamethyldistannane (B1337061) has been reported to produce alkyl trimethyl stannanes in good yields. organic-chemistry.org
The Stille reaction itself often involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. thieme-connect.de Therefore, converting this compound to an alkylstannane would transform it into a valuable coupling partner for these reactions.
The table below illustrates the potential transformation of this compound.
| Reactant | Reagent | Product | Synthetic Utility of Product |
| This compound | Stannylpotassium or other organotin nucleophile | Pentyl 6-(trialkylstannyl)hexanoate | Key intermediate for Stille cross-coupling reactions. thieme-connect.de |
Advanced Analytical and Spectroscopic Methodologies in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "Pentyl 6-bromohexanoate". It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of atoms within the molecule.
Both ¹H and ¹³C NMR spectroscopy are utilized to confirm the structure of "this compound". The chemical shifts (δ) of the protons and carbon atoms are influenced by their local electronic environment, which allows for the precise mapping of the molecular structure.
In the ¹H NMR spectrum, the protons of the pentyl group and the hexanoate (B1226103) chain exhibit characteristic signals. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are typically deshielded and appear downfield, expected around 4.0-4.2 ppm. orgchemboulder.com Similarly, the protons on the carbon alpha to the carbonyl group (C=O) are expected to resonate at approximately 2.2-2.4 ppm. The methylene protons adjacent to the bromine atom (CH₂-Br) would appear in the range of 3.3-3.5 ppm. chemicalbook.comchegg.com The remaining methylene protons of both the pentyl and hexanoate chains will produce a complex of overlapping signals in the upfield region, typically between 1.2 and 1.9 ppm, while the terminal methyl group of the pentyl chain will appear as a triplet around 0.9 ppm. chemicalbook.comchemistrysteps.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift in the range of 170-175 ppm. libretexts.orghw.ac.uk The carbon atom bonded to the ester oxygen (O-CH₂) is expected around 60-65 ppm, and the carbon bonded to the bromine atom (CH₂-Br) typically appears at 30-35 ppm. libretexts.orgwisc.edu The other sp³ hybridized carbon atoms of the alkyl chains will have signals in the range of 10-40 ppm. bhu.ac.in
Conformational analysis of the flexible alkyl chains and the ester linkage can be inferred from coupling constants and through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. auremn.org.br For acyclic esters, the s-trans conformation is generally preferred due to steric and electronic effects. imperial.ac.uk These analyses provide insights into the molecule's three-dimensional structure in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for Pentyl 6-bromohexanoate (B1238239)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~2.3 | Triplet |
| H-6 | ~3.4 | Triplet |
| H-1' | ~4.1 | Triplet |
| H-5' | ~0.9 | Triplet |
| H-3, H-4, H-5 | ~1.4 - 1.9 | Multiplet |
| H-2', H-3', H-4' | ~1.3 - 1.7 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C=O) | ~173 |
| C-6 (CH₂Br) | ~33 |
| C-1' (OCH₂) | ~65 |
| C-5' (CH₃) | ~14 |
| C-2, C-3, C-4, C-5 | ~24 - 34 |
"this compound" is an achiral molecule. Therefore, stereochemical analysis is not applicable to the compound itself. However, this analysis becomes highly relevant when "this compound" is used as a reactant or is a product in a stereoselective synthesis. For instance, if the bromine atom is substituted in a reaction that creates a new stereocenter, the resulting product mixture would require stereochemical analysis.
NMR spectroscopy is a powerful tool for determining the stereochemistry of such reaction products. In cases where a mixture of diastereomers is formed, their distinct NMR spectra often allow for their quantification. For enantiomers, which have identical NMR spectra, chiral derivatizing agents or chiral solvating agents are employed. These agents interact with the enantiomers to form diastereomeric complexes or solvates, which will then exhibit distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). acs.orgnih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), "this compound" will undergo fragmentation, breaking down into smaller, characteristic ions. A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). youtube.comyoutube.com
The fragmentation of the ester can proceed through several pathways. chemistrynotmystery.com Alpha-cleavage next to the carbonyl group is common, leading to the loss of the pentoxy group (-OC₅H₁₁) or the pentyl group (-C₅H₁₁). Another significant fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the hexanoate chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. wikipedia.org
The bromo-alkane portion of the molecule also directs fragmentation. Cleavage of the carbon-bromine bond can occur, resulting in the loss of a bromine radical. youtube.com Alpha-cleavage adjacent to the bromine-bearing carbon is also a possible fragmentation route. The analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 264/266 | [C₁₁H₂₁BrO₂]⁺ | Molecular Ion |
| 179/181 | [Br(CH₂)₅CO]⁺ | Loss of pentyl radical (-C₅H₁₁) |
| 178/180 | [Br(CH₂)₄CH=C(OH)₂]⁺ | McLafferty Rearrangement |
| 135/137 | [Br(CH₂)₄]⁺ | Cleavage of C-C bond alpha to carbonyl |
| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage of C-O bond |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For "this compound", with the molecular formula C₁₁H₂₁BrO₂, HRMS can distinguish its exact mass from other ions that might have the same nominal mass but a different elemental composition. This is a definitive method for confirming the identity of the compound.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating "this compound" from any impurities or byproducts from its synthesis. chromatographyonline.com The choice of chromatographic technique depends on the volatility and polarity of the compound.
Gas chromatography (GC) is well-suited for the analysis of relatively volatile and thermally stable compounds like "this compound". researchgate.netscielo.br When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate the compound from impurities and provide a quantitative measure of its purity. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or for preparations that may contain non-volatile impurities. rsc.orgresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a common choice for this type of molecule. chromforum.org
As "this compound" is achiral, the determination of enantiomeric excess is not relevant to the compound itself. However, if it is used in a reaction to produce a chiral product, chiral chromatography (either GC or HPLC with a chiral stationary phase) would be the primary method to separate the enantiomers and determine the enantiomeric excess (ee) of the product. wikipedia.orgnih.govlibretexts.org This is a critical analysis in the field of asymmetric synthesis.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography (GC) is a highly suitable technique for the analysis of semi-volatile compounds like this compound. researchgate.net Method development typically involves optimizing separation efficiency and detection sensitivity. A common approach utilizes a capillary column with a nonpolar or medium-polarity stationary phase, which separates compounds based on their boiling points and interactions with the phase. Flame Ionization Detection (FID) is often employed for hydrocarbon-containing compounds, offering excellent sensitivity. Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS) to provide structural information for definitive identification. colab.wsthepharmajournal.com
Validation of a GC method ensures its reliability for a specific application. This process involves establishing key performance parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov Linearity is assessed by analyzing standards at multiple concentration levels to confirm a proportional response. Accuracy is often determined through recovery studies in a sample matrix, while precision is measured by the repeatability of results from multiple analyses of the same sample. scielo.br
Below is a table outlining typical starting parameters for a GC-FID method for analyzing this compound.
Table 1: Illustrative GC-FID Method Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides efficient separation of semi-volatile compounds. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. thepharmajournal.com A split ratio (e.g., 50:1) is used for concentrated samples. thepharmajournal.com |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) | Transports the analyte through the column. thepharmajournal.com |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | Separates components based on boiling point; a temperature ramp ensures efficient elution of the target compound. |
| Detector | Flame Ionization Detector (FID), 280 °C | Provides high sensitivity for organic compounds. scielo.br |
| Injection Volume | 1 µL | A standard volume for capillary GC. scielo.br |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Spectroscopic methods are used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. quora.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its ester, alkyl, and alkyl bromide functionalities.
The most prominent features in its spectrum would be:
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester group, typically appearing in the 1750-1735 cm⁻¹ region for saturated aliphatic esters. spectroscopyonline.comorgchemboulder.comlibretexts.org
C-O Stretches: Esters exhibit two distinct C-O stretching bands. A C-C-O stretch is found between 1210-1160 cm⁻¹, and an O-C-C stretch appears between 1100-1030 cm⁻¹. spectroscopyonline.comresearchgate.net
Alkyl C-H Stretches: Strong absorptions from the sp³ C-H bonds of the pentyl and hexanoate chains are expected in the 2960-2850 cm⁻¹ range. libretexts.org
C-Br Stretch: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. quora.comorgchemboulder.com
-CH₂Br Wag: The terminal alkyl halide may also show a C-H wagging vibration from the methylene group attached to the bromine atom (-CH₂X) in the 1300-1150 cm⁻¹ range. orgchemboulder.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (R-CO-OR') | C=O Stretch | 1750 - 1735 | Strong |
| Ester (R-CO-OR') | C-C-O Stretch | 1210 - 1160 | Strong |
| Ester (R-CO-OR') | O-C-C Stretch | 1100 - 1030 | Strong |
| Alkyl (C-H) | sp³ C-H Stretch | 2960 - 2850 | Strong |
| Alkyl Halide (C-Br) | C-Br Stretch | 690 - 515 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are typically functional groups with π-electrons, such as conjugated double bonds or aromatic rings.
Saturated esters like this compound lack an extensive system of conjugated π-electrons and are therefore not strong absorbers of UV-Vis radiation. The ester carbonyl group undergoes a weak n→π* electronic transition at a wavelength typically between 200-215 nm. This absorption has a low molar absorptivity and falls at the low end of the operational range of many UV-Vis spectrophotometers, where interference from solvents can be an issue. The bromine atom acts as an auxochrome but does not significantly shift the absorption into a more practical analytical range. Consequently, UV-Vis spectroscopy is not a primary method for the structural identification of this compound, though it could potentially be used for quantification if a suitable wavelength free from interference is selected. researchgate.net
Theoretical and Computational Studies on Pentyl 6 Bromohexanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic properties of Pentyl 6-bromohexanoate (B1238239), which are fundamental to understanding its reactivity.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For Pentyl 6-bromohexanoate, theoretical calculations, likely employing Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G*), would be used to determine the energies and spatial distributions of these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.87 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 11.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
The analysis of the FMOs for this compound would likely reveal that the HOMO is primarily localized on the bromine atom and the oxygen atoms of the ester group, indicating that these are the most probable sites for nucleophilic attack. Conversely, the LUMO is expected to be distributed around the carbonyl carbon and the carbon atom bonded to the bromine, suggesting these as the primary sites for electrophilic attack.
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound, such as nucleophilic substitution at the carbon bearing the bromine atom. nih.gov By mapping the potential energy surface, researchers can identify the most energetically favorable reaction mechanisms.
This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Tools like synchronous transit-guided quasi-Newton (STQN) methods are often employed to locate these transition states. nih.gov
For a hypothetical SN2 reaction with a nucleophile (e.g., hydroxide (B78521) ion), the computational study would model the approach of the nucleophile to the carbon atom attached to the bromine, the formation of a new bond, and the simultaneous breaking of the carbon-bromine bond. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.
Table 2: Calculated Energies for a Hypothetical SN2 Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + OH⁻) | 0.0 |
| Transition State | +15.2 |
| Products (Pentyl 6-hydroxyhexanoate (B1236181) + Br⁻) | -25.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes over time. For a flexible molecule like this compound, with its pentyl chain and hexanoate (B1226103) backbone, a multitude of conformations are possible.
MD simulations would involve solving Newton's equations of motion for the atoms of the molecule, using a force field to describe the interatomic interactions. By simulating the molecule over a period of nanoseconds or longer, a representative ensemble of conformations can be generated.
Analysis of the MD trajectory would reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity. For instance, certain conformations may be more amenable to binding with a receptor or participating in a particular reaction.
Structure-Activity Relationship (SAR) Modeling for Derivatized Compounds
Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov This is particularly useful in the design of new molecules with enhanced properties.
Computational Prediction of Reactivity Profiles
By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity. For example, substituting the bromine atom with other halogens (chlorine, fluorine) or introducing different functional groups on the pentyl or hexanoate chain would alter the electronic properties of the molecule.
Quantum chemical calculations can be performed on a series of these virtual analogues to determine their HOMO and LUMO energies, electrostatic potential maps, and other electronic descriptors. These descriptors can then be correlated with expected reactivity, providing a predictive model.
Table 3: Predicted HOMO-LUMO Gaps for Hypothetical Analogues of this compound
| Analogue | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Pentyl 6-chlorohexanoate | 11.55 | Less reactive |
| Pentyl 6-fluorohexanoate | 12.10 | Least reactive |
| Pentyl 6-iodohexanoate | 10.80 | Most reactive |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
Design of Novel this compound Analogues
The insights gained from SAR modeling can be used to guide the rational design of novel analogues with desired reactivity profiles. For instance, if the goal is to increase the electrophilicity of the carbonyl carbon, electron-withdrawing groups could be strategically placed on the molecule.
Computational screening of a virtual library of designed analogues can help prioritize the most promising candidates for synthesis and experimental testing. This in silico approach significantly accelerates the discovery process by reducing the number of compounds that need to be synthesized and evaluated in the laboratory. The design of novel analogues is a common practice in medicinal chemistry for developing new therapeutic agents. mdpi.com
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of pentyl 6-bromohexanoate (B1238239) often involves esterification of 6-bromohexanoic acid with pentanol (B124592) using strong mineral acids as catalysts, which can lead to environmental concerns regarding acid waste and harsh reaction conditions. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes.
Key Green Chemistry Approaches:
Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized resins, offers a greener alternative to homogeneous catalysts. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and simplifying purification processes. Research in this area would involve screening different solid acids for optimal activity and selectivity in the esterification of 6-bromohexanoic acid with pentanol.
Enzymatic Synthesis: Biocatalysis, employing enzymes such as lipases, presents a highly selective and mild approach to ester synthesis. nih.gov Lipase-catalyzed esterification can proceed under neutral conditions and at lower temperatures, reducing energy consumption and byproduct formation. Future work could involve identifying or engineering robust lipases that are efficient for the synthesis of pentyl 6-bromohexanoate and can be immobilized for continuous flow processes.
Ionic Liquids: Ionic liquids (ILs) can serve as both solvents and catalysts in esterification reactions. Their low vapor pressure and thermal stability make them attractive green alternatives to volatile organic solvents. Research could explore the use of task-specific ionic liquids that are designed to enhance the reaction rate and facilitate product separation.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. acs.org Developing a flow process for the synthesis of this compound would allow for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
A comparative overview of potential green synthesis parameters is presented in the table below.
| Synthesis Approach | Catalyst Type | Potential Advantages | Research Focus |
| Solid Acid Catalysis | Zeolites, Sulfated Zirconia | Recyclability, Reduced Waste, Ease of Separation | Catalyst screening and optimization |
| Enzymatic Synthesis | Immobilized Lipases | High Selectivity, Mild Conditions, Low Energy Consumption | Enzyme identification and immobilization |
| Ionic Liquids | Task-Specific ILs | Low Volatility, Dual Catalyst/Solvent Role | Design of efficient and recyclable ILs |
| Flow Chemistry | Packed-Bed Catalysts | Enhanced Safety, Scalability, High Throughput | Reactor design and process optimization |
Exploration of Novel Catalytic Transformations
The presence of both an ester and an alkyl bromide functionality in this compound opens up avenues for a wide range of novel catalytic transformations, moving beyond its role as a simple linker.
Potential Catalytic Transformations:
Cross-Coupling Reactions: The terminal bromine atom is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings. pitt.educore.ac.uk These reactions would allow for the introduction of a wide array of substituents at the end of the alkyl chain, leading to the synthesis of complex molecules with tailored properties. Future research could focus on developing efficient catalytic systems for the cross-coupling of this long-chain alkyl bromide. mit.edumit.edu
C-H Activation: Recent advances in C-H activation catalysis could be applied to this compound. nih.govnih.govacs.orgdmaiti.com While the terminal C-Br bond is the more reactive site, selective activation of C-H bonds along the alkyl chain could lead to the introduction of new functional groups and the creation of novel molecular architectures.
Catalytic Dehalogenation: Reductive dehalogenation of the C-Br bond can be achieved using various catalytic systems, providing a route to pentyl hexanoate (B1226103). wikipedia.orgorganic-chemistry.org This transformation could be useful in multi-step syntheses where the bromine is used as a temporary directing or protecting group.
Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polyesters. acs.orgresearchgate.netacs.org For instance, the bromine atom could be converted to other functional groups that can participate in polymerization reactions, or it could be used as an initiator for certain types of polymerization.
Integration into Emerging Fields of Supramolecular Chemistry and Nanotechnology
The amphiphilic character that can be imparted to derivatives of this compound makes it an interesting building block for supramolecular assemblies and nanomaterials.
Applications in Supramolecular Chemistry and Nanotechnology:
Self-Assembly: Modification of the terminal bromine to a hydrophilic head group would generate an amphiphilic molecule capable of self-assembly into structures such as micelles, vesicles, or Langmuir-Blodgett films. acs.orgnih.govacs.orgncsu.edu The long pentyl and hexanoate chains would provide the necessary hydrophobic interactions to drive the formation of these ordered structures.
Functionalized Nanoparticles: The ester or the bromo functionality can be used to anchor these molecules onto the surface of nanoparticles, thereby modifying their surface properties. nih.govingentaconnect.comresearchgate.netresearchgate.net For example, attaching these molecules to gold or silica (B1680970) nanoparticles could create a hydrophobic coating, allowing for their dispersion in non-polar media.
Nanostructured Materials: The ability to form ordered structures on surfaces could be exploited in the fabrication of nanostructured materials with potential applications in electronics, sensing, and catalysis.
| Area of Integration | Key Molecular Feature | Potential Application | Future Research Direction |
| Supramolecular Self-Assembly | Amphiphilicity (after modification) | Micelles, Vesicles, Thin Films | Design of head groups for controlled assembly |
| Nanoparticle Functionalization | Ester and Bromo groups | Surface modification of nanoparticles | Exploring different nanoparticle substrates |
| Nanostructured Materials | Ordered monolayer formation | Sensors, Catalytic surfaces | Control over surface packing and orientation |
Advanced Applications in Medicinal Chemistry and Chemical Biology Beyond Current Paradigms
While currently viewed as a basic building block, derivatives of this compound could find more sophisticated applications in medicinal chemistry and chemical biology.
Potential Advanced Applications:
Drug Delivery: Functionalized lipids are extensively used in drug delivery systems, such as liposomes and lipid nanoparticles. alfa-chemistry.commdpi.comacs.org By modifying the terminal bromine, this compound derivatives could be incorporated into such delivery vehicles to tune their properties, such as stability, drug loading, and release profiles.
Chemical Probes: The molecule could be elaborated into chemical probes to study biological processes. For example, the terminal bromine could be replaced with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to track the distribution and interactions of the lipid-like molecule within cells. nih.gov
Bioactive Molecules: The long alkyl chain and the ester functionality are common features in many biologically active molecules. By systematically modifying the structure of this compound, libraries of new compounds could be synthesized and screened for potential therapeutic activities.
Computational and Data-Driven Design of Next-Generation Analogues
Computational chemistry and data-driven approaches can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold.
Computational and Data-Driven Strategies:
Modeling of Reaction Mechanisms: Density functional theory (DFT) and other computational methods can be used to model the mechanisms of the synthetic and catalytic reactions discussed above. nih.govnih.govpku.edu.cnrsc.org This would provide valuable insights into the reaction pathways and help in the rational design of more efficient catalysts and reaction conditions.
Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified for a derivative of this compound, QSAR studies can be employed to build predictive models that relate the chemical structure to the observed activity. These models can then be used to design new analogues with improved potency.
Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the behavior of this compound derivatives in complex environments, such as in self-assembled structures or interacting with biological membranes. mdpi.com This can provide a deeper understanding of their properties at the molecular level.
Machine Learning and AI: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new this compound analogues. This data-driven approach can significantly speed up the process of identifying promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pentyl 6-bromohexanoate, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : A stepwise approach involves comparing esterification methods (e.g., acid-catalyzed vs. Steglich esterification) using 6-bromohexanoic acid and pentanol. Reaction parameters (temperature, catalyst loading, solvent polarity) should be systematically varied, with yields quantified via gas chromatography (GC) or HPLC. Kinetic studies under controlled conditions (e.g., inert atmosphere) can identify side reactions, such as bromide elimination, which reduce purity . Statistical tools like Design of Experiments (DoE) may optimize conditions for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential impurities?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying ester bond formation and bromine positioning. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and C-Br stretches. However, trace moisture or unreacted acid may obscure results. Purification via column chromatography followed by mass spectrometry (MS) ensures molecular weight validation. Differential Scanning Calorimetry (DSC) can detect impurities by analyzing melting point deviations .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions, and what experimental designs can isolate these effects?
- Methodological Answer : To decouple steric and electronic effects, conduct comparative studies with analogous esters (e.g., methyl vs. tert-pentyl esters) under identical SN2 conditions (e.g., NaI in acetone). Kinetic isotope effects (KIEs) and Hammett plots can quantify electronic contributions, while molecular dynamics simulations model steric hindrance. Control experiments with deuterated solvents (e.g., DMSO-d6) may reveal solvent participation in transition states .
Q. How can conflicting literature reports on the stability of this compound under varying pH conditions be resolved through controlled kinetic studies?
- Methodological Answer : Design pH-dependent degradation studies in buffered aqueous solutions (pH 2–12) at 25–60°C. Monitor bromide release via ion chromatography and ester hydrolysis via GC-MS. Use Arrhenius plots to calculate activation energies for degradation pathways. Conflicting data may arise from inconsistent buffer ionic strengths or trace metal catalysts; replicate experiments under inert conditions (argon) with chelating agents (EDTA) to suppress metal-mediated side reactions .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis, and how should analytical thresholds be defined for quality control?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progression in real time. Define acceptance criteria for purity (>98% by HPLC), residual solvents (<0.1% via GC), and bromide content (<50 ppm via ion-selective electrodes). Statistical process control (SPC) charts can identify outliers and refine synthetic protocols. Collaborative inter-laboratory studies validate reproducibility .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility parameters for this compound across different solvent systems?
- Methodological Answer : Re-evaluate solubility using standardized methods (e.g., shake-flask technique with UV-Vis quantification). Account for temperature, solvent polarity (via Hansen parameters), and potential ester hydrolysis. Conflicting data may stem from incomplete equilibration or impurities; use Karl Fischer titration to verify solvent dryness. Machine learning models (e.g., COSMO-RS) can predict solubility trends for validation .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Simulate biodegradation using OECD 301F (ready biodegradability) or 307 (soil degradation) protocols. Analyze metabolites via LC-QTOF-MS and compare with computational tools like EPI Suite for persistence prediction. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) require controls for solvent carriers (e.g., acetone) to avoid confounding results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
